molecular formula C23H25N3O4 B5064209 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-morpholinyl)phenyl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-morpholinyl)phenyl]butanamide

Cat. No. B5064209
M. Wt: 407.5 g/mol
InChI Key: NQPRJKUGABBPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an isoindoline group, which is a type of heterocycle. This group is often found in pharmaceuticals and other biologically active compounds . The compound also contains a morpholinyl group, which is a common feature in many drugs, including those used to treat cancer .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the isoindoline and morpholinyl groups. These groups can form various types of intermolecular interactions, which can greatly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its properties for use in pharmaceutical applications .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)25-11-13-30-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPRJKUGABBPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide

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